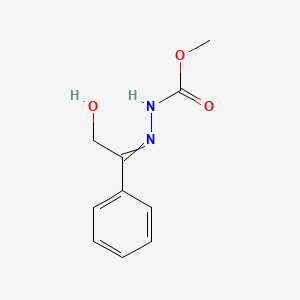
6-(3-Chloropropoxy)-3,4-dihydroisoquinolin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-Chloropropoxy)-3,4-dihydro-1(2h)-isoquinolinone is a chemical compound that belongs to the class of isoquinolinones Isoquinolinones are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Chloropropoxy)-3,4-dihydro-1(2h)-isoquinolinone typically involves the nucleophilic substitution reaction of 3-chloropropanol with 3,4-dihydroisoquinolinone. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
6-(3-Chloropropoxy)-3,4-dihydro-1(2h)-isoquinolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinolinone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced form.
Substitution: Nucleophilic substitution reactions can occur at the chloropropoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include various quinolinone derivatives, reduced isoquinolinones, and substituted isoquinolinones, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
6-(3-Chloropropoxy)-3,4-dihydro-1(2h)-isoquinolinone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-(3-Chloropropoxy)-3,4-dihydro-1(2h)-isoquinolinone involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the proliferation of cancer cells by targeting specific kinases or signaling pathways involved in cell growth and survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(3-Chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline: Known for its anticancer activity.
Gefitinib: An anticancer agent with a similar quinazoline structure.
4-(3-Chloro-4-fluoroanilino)-7-(3-chloropropoxy)-6-methoxy-1,2,3-benzotriazine: Exhibits antiproliferative effects.
Uniqueness
6-(3-Chloropropoxy)-3,4-dihydro-1(2h)-isoquinolinone is unique due to its specific structural features and the presence of the chloropropoxy group, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
89482-04-2 |
|---|---|
Formule moléculaire |
C12H14ClNO2 |
Poids moléculaire |
239.70 g/mol |
Nom IUPAC |
6-(3-chloropropoxy)-3,4-dihydro-2H-isoquinolin-1-one |
InChI |
InChI=1S/C12H14ClNO2/c13-5-1-7-16-10-2-3-11-9(8-10)4-6-14-12(11)15/h2-3,8H,1,4-7H2,(H,14,15) |
Clé InChI |
YQKTVSXBQDSRTM-UHFFFAOYSA-N |
SMILES canonique |
C1CNC(=O)C2=C1C=C(C=C2)OCCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















